molecular formula C14H15FN2O3S B3991695 5-(1,1-DIMETHYLSULFONIO)-3-(4-FLUOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINOLATE

5-(1,1-DIMETHYLSULFONIO)-3-(4-FLUOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINOLATE

Cat. No.: B3991695
M. Wt: 310.35 g/mol
InChI Key: XCDNGFTZWPVLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,1-DIMETHYLSULFONIO)-3-(4-FLUOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINOLATE is a complex organic compound with a unique structure that includes a sulfonium group, a fluorophenethyl group, and a tetrahydropyrimidinolate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-DIMETHYLSULFONIO)-3-(4-FLUOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINOLATE typically involves multiple steps, starting with the preparation of the tetrahydropyrimidinolate core. This is followed by the introduction of the fluorophenethyl group and the sulfonium group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

5-(1,1-DIMETHYLSULFONIO)-3-(4-FLUOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINOLATE can undergo various chemical reactions, including:

    Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone groups in the tetrahydropyrimidinolate core can be reduced to alcohols.

    Substitution: The fluorophenethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonium group can yield sulfoxides, while reduction of the ketone groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 5-(1,1-DIMETHYLSULFONIO)-3-(4-FLUOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINOLATE is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to act as a drug candidate for treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism by which 5-(1,1-DIMETHYLSULFONIO)-3-(4-FLUOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINOLATE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonium group can form covalent bonds with nucleophilic sites on proteins, while the fluorophenethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of specific pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,1-DIMETHYLSULFONIO)-3-(4-CHLOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINOLATE
  • 5-(1,1-DIMETHYLSULFONIO)-3-(4-BROMOPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINOLATE

Uniqueness

Compared to similar compounds, 5-(1,1-DIMETHYLSULFONIO)-3-(4-FLUOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINOLATE is unique due to the presence of the fluorophenethyl group. This group can significantly influence the compound’s reactivity and binding properties, making it a valuable candidate for various applications.

Properties

IUPAC Name

5-(dimethyl-λ4-sulfanylidene)-1-[2-(4-fluorophenyl)ethyl]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3S/c1-21(2)11-12(18)16-14(20)17(13(11)19)8-7-9-3-5-10(15)6-4-9/h3-6H,7-8H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDNGFTZWPVLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=C1C(=O)NC(=O)N(C1=O)CCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,1-DIMETHYLSULFONIO)-3-(4-FLUOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINOLATE
Reactant of Route 2
Reactant of Route 2
5-(1,1-DIMETHYLSULFONIO)-3-(4-FLUOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINOLATE
Reactant of Route 3
Reactant of Route 3
5-(1,1-DIMETHYLSULFONIO)-3-(4-FLUOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINOLATE
Reactant of Route 4
Reactant of Route 4
5-(1,1-DIMETHYLSULFONIO)-3-(4-FLUOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINOLATE
Reactant of Route 5
Reactant of Route 5
5-(1,1-DIMETHYLSULFONIO)-3-(4-FLUOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINOLATE
Reactant of Route 6
Reactant of Route 6
5-(1,1-DIMETHYLSULFONIO)-3-(4-FLUOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINOLATE

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